

Copteroside G: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copteroside G

Cat. No.: B12411152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copteroside G, a bisdesmosidic triterpenoid saponin isolated from *Climacoptera transoxana*, presents a unique chemical architecture centered on a gypsogenic acid aglycone. This document provides an in-depth overview of the chemical structure, physicochemical properties, and currently understood biological context of **Copteroside G**. While specific quantitative biological activity and modulated signaling pathways for **Copteroside G** remain largely uncharacterized in publicly accessible literature, this guide furnishes a foundational understanding based on its structural components and the broader activities of related triterpenoid saponins. All available quantitative data is presented in tabular format, and a detailed description of the methodologies for its structure elucidation is provided.

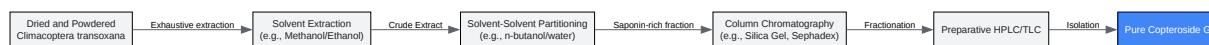
Chemical Structure and Properties

Copteroside G is structurally defined as gypsogenic acid 28-O- β -D-glucopyranoside 3-O- β -D-glucuronopyranoside^[1]. The aglycone, gypsogenic acid, is a pentacyclic triterpenoid of the oleanane series. The bisdesmosidic nature of **Copteroside G** arises from the attachment of two separate sugar moieties at different positions on the aglycone. A glucopyranoside unit is linked at the C-28 carboxyl group, while a glucuronopyranoside is attached at the C-3 hydroxyl group.

Table 1: Physicochemical Properties of **Copteroside G**

Property	Value	Source
Molecular Formula	C42H64O16	Inferred from structure
Molecular Weight	824.95 g/mol	Inferred from structure
CAS Number	86438-31-5	Commercial Suppliers
Class	Triterpenoid Saponin (Bisdesmosidic)	[1]
Aglycone	Gypsogenic Acid	[1]
Glycosylation	28-O- β -D-glucopyranoside, 3-O- β -D-glucuronopyranoside	[1]

Table 2: Physicochemical Properties of Gypsogenic Acid (Aglcone)


Property	Value	Source
Molecular Formula	C30H46O5	[2]
Molecular Weight	486.68 g/mol	[2]
CAS Number	5143-05-5	[2]

Structure Elucidation: Experimental Protocols

The definitive structure of **Copteroside G** was elucidated by Annaev and Abubakirov in 1984 through a combination of chemical transformations and spectral analysis[\[1\]](#). While the original publication's detailed experimental data is not widely available, the standard methodologies for such structure elucidation in that era would have included the following key steps:

Isolation of Copteroside G

The initial step involves the extraction of plant material from the epigeal (above-ground) parts of *Climacoptera transoxana*. A typical workflow for the isolation of triterpenoid saponins is outlined below.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation of **Copteroside G**.

Acid Hydrolysis

To identify the aglycone and sugar components, **Copteroside G** would be subjected to acid hydrolysis (e.g., using HCl or H₂SO₄). This process cleaves the glycosidic bonds, yielding the individual aglycone (gypsogenic acid) and the constituent monosaccharides (glucose and glucuronic acid). These components would then be identified by comparison with authentic standards using techniques like paper chromatography or gas chromatography.

Spectroscopic Analysis

The structural backbone and the points of glycosylation would be determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of complex natural products.
 - ¹H NMR provides information about the number and types of protons, their chemical environments, and their coupling relationships.
 - ¹³C NMR reveals the number of carbon atoms and their hybridization states. Specific chemical shifts would be compared to known values for similar triterpenoid structures to assign the carbon skeleton of gypsogenic acid and the sugar moieties.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the intact **Copteroside G** molecule and its fragmentation pattern. This data helps to confirm the molecular formula and provides clues about the sequence and linkage of the sugar units.

While the specific spectral data from the original publication is not available, commercial suppliers of **Copteroside G** indicate the availability of NMR and MS data for their reference.

standards.

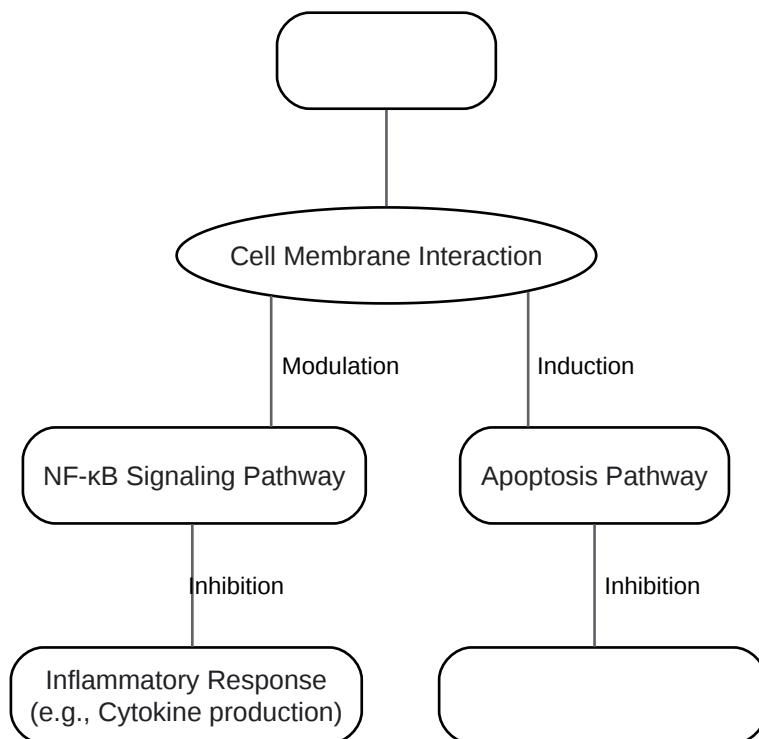
Biological Activity and Potential Signaling Pathways

There is a notable lack of specific studies on the biological activities of **Copteroside G** in the peer-reviewed literature. However, insights can be drawn from the known pharmacological properties of its aglycone, gypsogenic acid, and other related triterpenoid saponins.

Potential Anticancer Activity

Gypsogenic acid has been investigated for its cytotoxic effects against various cancer cell lines. For instance, it has shown weak to moderate anti-proliferative activity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines[3]. The presence of the aldehyde group at C-23 in gypsogenin (a closely related compound) is thought to be important for this activity[3]. It is plausible that **Copteroside G**, as a glycoside of gypsogenic acid, may exhibit similar or modified cytotoxic properties. The sugar moieties could influence its solubility, bioavailability, and interaction with cellular targets.

Potential Anti-inflammatory and Immunomodulatory Effects


Triterpenoid saponins are well-documented for their anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of signaling pathways such as the NF-κB pathway. While no direct evidence exists for **Copteroside G**, related triterpenoids have been shown to exert anti-inflammatory effects, suggesting a potential avenue for future research into **Copteroside G**'s bioactivity.

Other Potential Activities

Gypsogenic acid has also been reported to possess antibacterial and hemolytic activities[2]. The glycosylation pattern in **Copteroside G** would likely modulate these activities.

Postulated Signaling Pathway Involvement

Based on the activities of related triterpenoids, it is hypothesized that **Copteroside G** could potentially interact with key cellular signaling pathways.

[Click to download full resolution via product page](#)

Figure 2: Hypothesized signaling pathways modulated by **Copteroside G**.

Conclusion and Future Directions

Copteroside G is a structurally defined bisdesmosidic triterpenoid saponin with a gypsogenic acid core. While its chemical structure has been established, there is a significant gap in the scientific literature regarding its biological activities and mechanism of action. Based on the known properties of its aglycone and other related saponins, **Copteroside G** holds potential for further investigation, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the isolation or synthesis of sufficient quantities of **Copteroside G** to enable comprehensive in vitro and in vivo pharmacological screening. Elucidation of its specific molecular targets and its effects on key signaling pathways will be crucial in determining its potential as a therapeutic lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 3. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Copteroside G: A Comprehensive Technical Dossier]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12411152#what-is-the-chemical-structure-of-copteroside-g\]](https://www.benchchem.com/product/b12411152#what-is-the-chemical-structure-of-copteroside-g)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com